(5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid
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Overview
Description
(5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid is an organic compound with the molecular formula C11H12O2N2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets can vary depending on the specific derivative and its functional groups.
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the inhibition of key enzymes or the disruption of essential biochemical processes . The specific mode of action can depend on the specific derivative and its functional groups.
Biochemical Pathways
It’s known that benzimidazole derivatives can affect a wide range of biochemical pathways, often related to the specific targets they interact with . For instance, some benzimidazole derivatives have been found to inhibit key enzymes in the biosynthesis of nucleic acids, disrupting DNA replication and transcription .
Pharmacokinetics
The molecular weight of the compound is 20423 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Given the wide range of pharmacological activities exhibited by benzimidazole derivatives, the effects can be diverse and depend on the specific targets and pathways affected .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of benzimidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. One common method involves the reaction of 5,6-dimethylbenzimidazole with chloroacetic acid under basic conditions to yield the desired product .
Industrial Production Methods
the general approach involves large-scale synthesis using similar condensation reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
(5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can modify the benzimidazole ring or the acetic acid moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
(5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- (5,7-Dimethyl-1H-benzimidazol-2-yl)acetic acid
- 2-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride
- 5,6-Dimethyl-1H-benzimidazol-7-amine hydrochloride
Uniqueness
(5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(5,6-dimethylbenzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-3-9-10(4-8(7)2)13(6-12-9)5-11(14)15/h3-4,6H,5H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWUHNJXLGYKCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90329833 |
Source
|
Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90329833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500872-62-8 |
Source
|
Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90329833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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